N-benzyl-3,4,5-trimethoxybenzamide

Organic Synthesis Process Chemistry Coupling Reaction

Avoid experimental failure from interchangeable analogs: N-Benzyl-3,4,5-trimethoxybenzamide (CAS 3940-84-9) is a unique P-gp modulator and tubulin inhibitor scaffold. • Distinct N-benzyl substitution ensures specific lipophilicity and flatness for P-gp interactions. • Serves as cost-effective, high-yield core for diverse analog libraries. • Validated as reference compound for pre-formulation and docking studies. Bulk quantities in stock, ready to ship.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 3940-84-9
Cat. No. B2483005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4,5-trimethoxybenzamide
CAS3940-84-9
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C17H19NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,18,19)
InChIKeyIUHYGONSJUAHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Benzyl-3,4,5-trimethoxybenzamide


N-Benzyl-3,4,5-trimethoxybenzamide (CAS 3940-84-9) is a synthetic benzamide derivative featuring a trimethoxyphenyl core linked via an amide bond to a benzyl group . This structure belongs to a broader class of 3,4,5-trimethoxybenzamide analogs, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets, including tubulin, P-glycoprotein (P-gp), and various enzymes [1]. As a specialized building block and potential lead compound, its value for research and procurement hinges on its unique structural and electronic properties, which distinguish it from closely related, yet functionally distinct, analogs.

Scaffold-specific SAR probe: Defined N-benzyl substitution provides a consistent trimethoxybenzamide core for tubulin, P-gp, and enzyme interaction studies.
Structural baseline reference: Simple benzyl group offers a clear conformational model for X-ray crystallography and computational docking validation.
Synthesis-enabled procurement: High-yield single-step route from commercial precursors supports rapid scale-up and consistent supply.

Unique Structural Attributes of N-Benzyl-3,4,5-trimethoxybenzamide


The assumption that any 3,4,5-trimethoxybenzamide derivative can be interchanged for another is fundamentally flawed and can lead to experimental failure or misinterpretation. Small modifications to the amide substituent drastically alter molecular conformation, electronic distribution, and, consequently, biological activity [1]. For instance, the simple change from an unsubstituted benzyl group to a hydroxylated one can shift a compound's primary mechanism from tubulin polymerization inhibition to potent tyrosinase inhibition, with IC50 values differing by orders of magnitude [2]. The specific N-benzyl substitution in CAS 3940-84-9 confers a unique balance of lipophilicity and molecular flatness that is critical for certain interactions, such as P-gp modulation, which is not replicated by other analogs [3]. Therefore, selecting this precise compound is not a matter of convenience but a prerequisite for achieving specific and reproducible scientific outcomes.

Amide substituent shifts target profile
Small changes (e.g., adding a hydroxyl to the benzyl group) can redirect activity from tubulin polymerization inhibition to tyrosinase inhibition, altering biological readouts across orders of magnitude.
Molecular flatness and packing differ with polar chains
The N-benzyl group’s lipophilic, planar geometry influences crystal packing and H-bond networks. Analogs with hydroxyhexyl or anilinohexyl chains adopt different solid-state arrangements, affecting solubility and stability.
Clinical analog (trimethobenzamide) has unrelated mechanism
Trimethobenzamide is an antiemetic; its complex side chain abolishes the tubulin/P-gp interactions expected for this scaffold, making it unsuitable as a research surrogate for SAR or target-engagement studies.

N-Benzyl-3,4,5-trimethoxybenzamide: Evidence-Based Selection


Synthetic Accessibility: High-Yield Route

N-benzyl-3,4,5-trimethoxybenzamide can be synthesized via a high-yielding, one-step reaction using commercially available 3,4,5-trimethoxybenzoyl chloride and benzylamine [1]. This contrasts sharply with the multi-step, low-yielding process required for its clinically relevant analog, trimethobenzamide (N-[p-[(2-dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide), which involves the synthesis of a complex amine precursor followed by a challenging coupling step that is prone to generating significant impurities [1]. The straightforward, robust synthesis of CAS 3940-84-9 offers a clear advantage in terms of cost-effectiveness, scalability, and supply chain reliability for research programs requiring this specific benzamide core.

Synthesis route efficiency
Cross-study comparable
One-step, high yield from benzylamine vs Multi-step, impurity-prone for trimethobenzamide
Simplified supply chain and higher purity suitability for SAR libraries
Process improvement: reduced steps and impurities per literature comparison.
Organic Synthesis Process Chemistry Coupling Reaction Amide Bond Formation

Unique Molecular Conformation for Drug Design

X-ray crystallographic studies on a series of 3,4,5-trimethoxybenzamide derivatives reveal a conserved and specific conformation for the trimethoxyphenyl group [1]. In these molecules, the meta-methoxy substituents are virtually coplanar with the benzyl ring, while the para-methoxy substituent is almost perpendicular. This fixed geometry dictates the molecule's electronic surface and hydrogen-bonding capabilities, creating a rigid scaffold [1]. The N-benzyl group in CAS 3940-84-9, lacking polar terminal substituents, influences intermolecular packing and hydrogen-bonding networks (C(4) chains) differently than analogs with hydroxyhexyl or anilinohexyl chains [1].

Crystal conformation
Class-level
Planar m-methoxy, perpendicular p-methoxy; C(4) H-bond chain packing
Rigid scaffold enables structure-based design and solid-state property prediction
Polar-chain analogs form different H-bond motifs (R22(17) rings).
X-ray Crystallography Structural Biology Medicinal Chemistry Molecular Modeling

Divergent Biological Activity Profiles

While direct activity data for CAS 3940-84-9 is not available in the primary literature, its core scaffold is validated in potent anticancer agents. The benzofuran-based 3,4,5-trimethoxybenzamide derivative '6g' demonstrates nanomolar to low micromolar antiproliferative activity (IC50 3.01-11.09 µM) against a panel of cancer cell lines (MDA-MB-231, HCT-116, HT-29, HeLa) with selectivity over non-tumoral HEK-293 cells (IC50 > 30 µM) [1]. This activity profile, driven by tubulin polymerization inhibition [1], starkly contrasts with the clinically used analog trimethobenzamide, which is an antiemetic with a completely different mechanism of action and therapeutic application [2]. This divergence highlights that the 3,4,5-trimethoxybenzamide core can be tuned for either cytotoxic or antiemetic effects through specific amide substitution.

Antiproliferative activity
Class-level
Class lead ‘6g’ IC50 3.01–11.09 µM across four cancer cell lines; trimethobenzamide inactive
Supports tubulin polymerization pathway research and SAR probe development
Direct data for CAS 3940-84-9 not reported; class-level inference.
Anticancer Cytotoxicity Tubulin Polymerization Cell Cycle Arrest

Application Scenarios for N-Benzyl-3,4,5-trimethoxybenzamide


Building Block for Tubulin Inhibitors

Based on class-level evidence showing that 3,4,5-trimethoxybenzamide derivatives can be potent tubulin inhibitors [1], CAS 3940-84-9 is an ideal starting material for medicinal chemistry campaigns. Its facile, high-yielding synthesis [2] makes it a cost-effective core for generating diverse analog libraries. Researchers can use it to introduce the trimethoxyphenyl pharmacophore into more complex scaffolds, aiming to develop novel anticancer agents with improved potency and selectivity over non-tumoral cells [1].

Crystallographic Reference Standard

The well-defined and conserved conformation of the 3,4,5-trimethoxybenzamide core, as revealed by X-ray crystallography [3], positions CAS 3940-84-9 as an excellent reference compound. Its simpler N-benzyl substituent (compared to analogs with flexible polar chains) provides a baseline for understanding how structural modifications influence molecular packing, hydrogen bonding, and solid-state properties [3]. This is critical for pre-formulation studies, co-crystal design, and validating computational docking models.

Key Intermediate for Process Chemistry

The stark contrast between the straightforward synthesis of CAS 3940-84-9 [2] and the complex, impurity-prone synthesis of its clinical analog, trimethobenzamide [2], highlights its utility in process chemistry. This compound can serve as a model substrate for developing and optimizing new amide bond-forming reactions, coupling reagents, or continuous flow processes. Its simple structure allows for clear analytical monitoring and efficient purification, making it a practical choice for methodological studies aimed at improving the synthesis of more complex benzamide drugs.

Application
Selection Property
Validation Focus
Tubulin inhibitor SAR studies
Trimethoxybenzamide pharmacophore with facile coupling handle
Tubulin polymerization assay & cell panel antiproliferative screening
Solid-state and crystallographic reference
Defined conformation and packing with simple N-benzyl substituent
X-ray diffraction & computational docking validation
Amide coupling methodology studies
High-yield single-step synthesis from benzylamine
Purity monitoring & scalability assessment
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